molecular formula C23H28ClN3O2 B367966 2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone CAS No. 488096-62-4

2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

Cat. No.: B367966
CAS No.: 488096-62-4
M. Wt: 413.9g/mol
InChI Key: URYPJVDDBYAQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a chlorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with piperidine to form 1-(4-chlorophenoxyacetyl)piperidine. Finally, this compound is reacted with 4-phenylpiperazine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(4-Chlorophenoxy)acetyl]-4-piperidinyl}-4-methylpiperazine
  • 1-{1-[(4-Chlorophenoxy)acetyl]-4-piperidinyl}-4-ethylpiperazine
  • 1-{1-[(4-Chlorophenoxy)acetyl]-4-piperidinyl}-4-isopropylpiperazine

Uniqueness

2-(4-Chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone stands out due to its specific structural features, which confer unique chemical and biological properties. The presence of the phenyl group, in particular, may enhance its binding affinity to certain targets, making it more effective in specific applications .

Properties

CAS No.

488096-62-4

Molecular Formula

C23H28ClN3O2

Molecular Weight

413.9g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C23H28ClN3O2/c24-19-6-8-22(9-7-19)29-18-23(28)27-12-10-21(11-13-27)26-16-14-25(15-17-26)20-4-2-1-3-5-20/h1-9,21H,10-18H2

InChI Key

URYPJVDDBYAQBQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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